molecular formula C13H15Cl2N3 B11843098 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine CAS No. 84347-13-7

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine

Cat. No.: B11843098
CAS No.: 84347-13-7
M. Wt: 284.18 g/mol
InChI Key: QVPNHGKKQGQMLK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C13H16Cl2N2 It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-chlorobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of hydroxyl or amino-substituted quinazoline derivatives.

    Oxidation Reactions: Formation of quinazoline N-oxides.

    Reduction Reactions: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
  • 2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide

Uniqueness

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.

Properties

CAS No.

84347-13-7

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

QVPNHGKKQGQMLK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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